molecular formula C12H11FN2O2 B2537109 1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1543135-42-7

1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2537109
CAS No.: 1543135-42-7
M. Wt: 234.23
InChI Key: KSQQJSFPTVWKJN-UHFFFAOYSA-N
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Description

Structural Significance of Fluorobenzyl-Substituted Pyrazole Carboxylic Acids

The molecular architecture of 1-(3-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid exemplifies the strategic integration of three critical functional groups:

  • Pyrazole core : A five-membered aromatic heterocycle with adjacent nitrogen atoms (N1 and N2), enabling π-π stacking interactions and metal coordination.
  • 3-Fluorobenzyl substituent : Introduces steric bulk and electron-withdrawing effects via the para-fluorine atom (C-F bond dipole: 1.41 D), enhancing metabolic stability and target binding specificity.
  • Carboxylic acid moiety : Provides hydrogen-bonding capacity (pKa ≈ 3.5–4.2) and pH-dependent solubility, critical for bioavailability and intermolecular interactions.

Electronic and Spatial Features

The compound’s planar configuration arises from conjugated π-electrons across the pyrazole ring (C-N bond lengths: 1.33–1.35 Å). Quantum mechanical calculations reveal:

  • Fukui indices : Electrophilic reactivity localized at C5 (0.12) and N2 (0.09)
  • Dipole moment : 4.8 Debye (oriented toward fluorobenzyl group)

Table 1 : Substituent Effects in Pyrazole Carboxylic Acid Derivatives

Position Substituent Electronic Contribution Biological Impact
N1 3-Fluorobenzyl -I effect (σ = 0.34) Enhances CNS permeability
C3 Methyl +T effect (σ* = -0.17) Reduces oxidative metabolism
C5 Carboxylic Acid -M effect (σ = 0.71) Facilitates protein binding

Historical Evolution of Pyrazole-Based Compound Research

Key Milestones in Pyrazole Chemistry:

  • 1883 : Ludwig Knorr’s seminal synthesis of antipyrine (2,3-dimethyl-1-phenylpyrazol-5-one), establishing pyrazoles as bioactive scaffolds.
  • 1959 : Isolation of 1-pyrazolyl-alanine from watermelon seeds, the first natural pyrazole derivative.
  • 1990s : Emergence of fluorinated pyrazoles in agrochemicals (e.g., fipronil) and pharmaceuticals (celecoxib).
  • 2010s : Development of transition metal-catalyzed pyrazole syntheses, enabling regiospecific fluorobenzyl substitutions.
  • 2023–2024 : Advanced computational modeling of pyrazole-carboxylic acid interactions with biological targets (R² = 0.93 for COX-2 inhibition predictions).

Technological Advancements Driving Progress:

  • Multi-component reactions (MCRs) : Achieved 89% yield for fluorobenzyl-pyrazoles via Huisgen cycloaddition
  • Continuous-flow systems : Reduced reaction times from 24h to 35 minutes for scaled production
  • X-ray crystallography : Resolved binding modes in hCA XII complexes (PDB ID: 5JNH)

Table 2 : Evolution of Synthetic Methods for Fluorinated Pyrazoles

Decade Methodology Yield Improvement Key Reference
1980s Claisen-Schmidt Condensation 45–52%
2000s Suzuki-Miyaura Coupling 68–74%
2020s Photoredox Catalysis 82–89%

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-8-5-11(12(16)17)15(14-8)7-9-3-2-4-10(13)6-9/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQQJSFPTVWKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole derivatives are privileged scaffolds in medicinal and agrochemical research due to their structural versatility and bioactivity. The introduction of fluorinated benzyl groups enhances metabolic stability and binding affinity, while carboxylic acid functionalities enable salt formation and hydrogen bonding. 1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid exemplifies this class, with applications ranging from enzyme inhibition to material science. Its synthesis, however, presents challenges in regioselectivity and purification, necessitating meticulous optimization.

Synthetic Strategies for Pyrazole Core Formation

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

The pyrazole ring is typically constructed via cyclocondensation between hydrazines and 1,3-dicarbonyl precursors. For example, methyl 3-oxopentanoate reacts with methylhydrazine in acetic acid to form 3-methyl-1H-pyrazole-5-carboxylate, which serves as a key intermediate. Regioselectivity is influenced by the electronic nature of substituents; electron-withdrawing groups like fluorine direct cyclization to the 5-position.

Reaction conditions :

  • Solvent: Acetic acid or ethanol
  • Temperature: 50–80°C
  • Yield: 60–85%

Alternative Routes via Alkylation and Functionalization

Pre-formed pyrazole cores can be functionalized through N-alkylation. For instance, 3-methyl-1H-pyrazole-5-carboxylic acid reacts with 3-fluorobenzyl bromide in the presence of potassium carbonate to introduce the benzyl group. This method avoids competing O-alkylation and ensures high regiochemical fidelity.

Optimization insights :

  • Base: K₂CO₃ or Cs₂CO₃ improves solubility in polar aprotic solvents like DMF.
  • Temperature: 60–80°C minimizes side reactions.

Stepwise Synthesis of this compound

Route 1: Ester Hydrolysis Pathway

Synthesis of Ethyl 3-Methyl-1H-pyrazole-5-carboxylate

Methylhydrazine (1.2 equiv) is added dropwise to a solution of ethyl 3-oxopentanoate (1.0 equiv) in ethanol at 0°C. The mixture is refluxed for 12 hours, yielding the pyrazole ester as a white solid (mp 98–102°C).

N-Alkylation with 3-Fluorobenzyl Bromide

The ester intermediate (1.0 equiv) is dissolved in DMF with K₂CO₃ (2.5 equiv). 3-Fluorobenzyl bromide (1.1 equiv) is added, and the reaction is stirred at 70°C for 8 hours. The crude product is purified via silica gel chromatography (hexane/EtOAc 4:1).

Saponification to Carboxylic Acid

The alkylated ester (1.0 equiv) is hydrolyzed with 2M NaOH in THF/water (3:1) at reflux for 6 hours. Acidification with HCl precipitates the title compound, which is recrystallized from isopropanol/water (yield: 72–78%).

Route 2: Direct Cyclization of Functionalized Precursors

A one-pot approach condenses 3-fluorobenzylhydrazine with dimethyl 2-methyl-3-oxoglutarate in acetic acid. This method reduces isolation steps but requires precise stoichiometry to avoid regioisomer formation.

Comparative data :

Parameter Route 1 Route 2
Overall Yield 68% 55%
Purity (HPLC) 99.6% 97.3%
Reaction Time 26 h 18 h
Regiochemical Purity >95% 88%

Critical Analysis of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance N-alkylation rates but may promote ester hydrolysis at elevated temperatures. Ethanol and acetic acid balance reactivity and cost for large-scale synthesis.

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki couplings for advanced intermediates, though their use in this specific synthesis is limited.

Purification Techniques

Recrystallization from 45% isopropanol/water achieves >99% purity, as evidenced by melting point consistency (194–198°C).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.8 (s, 1H, COOH), 7.4–7.2 (m, 4H, Ar-H), 5.3 (s, 2H, CH₂), 2.4 (s, 3H, CH₃).
  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

X-ray Crystallography

Single-crystal analysis confirms the planar pyrazole ring and anti-conformation of the 3-fluorobenzyl group.

Industrial and Research Applications

The compound’s carboxylic acid group facilitates salt formation for improved solubility, while the fluorine atom enhances bioavailability. Patents highlight its use as a:

  • Building block for kinase inhibitors.
  • Intermediate in herbicide development.

Chemical Reactions Analysis

1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzyl or pyrazole moieties.

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Properties

Research indicates that 1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Studies have reported IC50 values in the low micromolar range, suggesting strong potential compared to standard anti-inflammatory drugs like diclofenac .

Moreover, this compound has demonstrated analgesic activity in animal models, indicating its potential as an effective pain reliever. The mechanism often involves the inhibition of specific pathways related to pain signaling .

Mechanism of Action

The mechanism of action involves interactions with molecular targets such as enzymes or receptors. The fluorobenzyl group enhances binding affinity, while the carboxylic acid can participate in hydrogen bonding and ionic interactions, stabilizing the compound's binding to its target.

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals. Its properties contribute to the development of effective pest control solutions, enhancing crop protection products. This aspect is crucial for improving agricultural productivity while minimizing environmental impact .

Biochemical Research

The compound serves as a valuable tool in biochemical studies, particularly in enzyme inhibition research. It aids researchers in understanding metabolic pathways and developing targeted therapies. Its unique structural features make it an effective probe molecule for studying enzyme interactions and receptor binding .

Material Science

In material science, this compound is explored for its potential in developing advanced materials, including polymers and coatings. Its unique chemical properties allow for modifications that can enhance material performance and durability .

Diagnostic Tools

Recent research has investigated the use of this compound in diagnostic assays, offering potential benefits for disease detection through innovative testing methods. Its chemical properties may facilitate the development of sensitive and specific diagnostic tools .

Mechanism of Action

The mechanism of action of 1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the pyrazole ring provides a stable scaffold for interaction. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below summarizes key analogs and their properties:

Compound Name Substituents Molecular Weight pKa (Predicted/Available) Key Features Reference
1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid 3-Fluorobenzyl, Methyl 264.25 (calc) ~3.68 Meta-fluorine enhances electronic effects; moderate lipophilicity
1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 2-Fluorophenyl, Phenyl 282.27 N/A Ortho-fluorine may increase steric hindrance; higher molecular weight
1-(4-Fluorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid 4-Fluorobenzyl, Phenyl 296.29 N/A Para-fluorine reduces steric effects; enhanced symmetry
1-(2,4-Dichlorophenylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid 2,4-Dichlorobenzyl, Methyl 275.14 (calc) N/A Chlorine atoms increase lipophilicity and antibacterial activity
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 4-Methoxyphenyl, Methyl 218.23 N/A Methoxy group improves solubility but reduces acidity
1-(Cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid Cyclobutylmethyl, Methyl 194.23 3.68 (predicted) Aliphatic substituent lowers aromaticity; higher solubility
Key Observations:
  • Fluorine Position : The meta-fluorine in the target compound balances electronic effects (electron-withdrawing) and steric bulk compared to ortho- or para-substituted analogs.
  • Substituent Bulk : Phenyl groups (e.g., in and ) increase molecular weight and may reduce solubility compared to methyl or aliphatic substituents.
  • Acidity : The pKa of ~3.68 (predicted for cyclobutylmethyl analog) suggests moderate acidity, typical for pyrazole carboxylic acids .

Structural and Crystallographic Data

Analogs like 1-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid () likely adopt planar pyrazole rings with substituents influencing packing efficiency.

Biological Activity

1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, including its pharmacological effects, mechanisms of action, and applications in various fields such as medicinal chemistry and agricultural science.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H10FN2O2
  • CAS Number : 1543135-42-7
  • Molecular Weight : 220.21 g/mol

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. A study highlighted that certain pyrazole compounds demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, compounds similar to this one showed IC50 values in the low micromolar range, indicating strong anti-inflammatory potential compared to standard drugs like diclofenac .

Analgesic Effects

In addition to anti-inflammatory properties, this compound has been evaluated for analgesic activity. Research has shown that pyrazole derivatives can effectively reduce pain responses in animal models, suggesting their potential as analgesics. The mechanism often involves the inhibition of specific pathways related to pain signaling .

Antimicrobial Activity

Some studies have also explored the antimicrobial properties of pyrazole derivatives. The compound's structure allows it to interact with bacterial enzymes or membranes, leading to bactericidal effects. This aspect is particularly relevant in the development of new antibiotics .

Enzyme Inhibition

The compound has been studied for its ability to inhibit various enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of phosphodiesterases (PDEs), which play a role in numerous physiological processes. Inhibiting these enzymes can lead to therapeutic benefits in conditions like asthma and cardiovascular diseases .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryCOX inhibition ,
AnalgesicPain pathway inhibition
AntimicrobialBacterial enzyme interaction ,
Enzyme inhibitionPDE inhibition

Notable Research Findings

  • Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for their COX inhibitory activity. One compound exhibited an IC50 value of 0.01 µM against COX-2, showcasing its potential as a selective anti-inflammatory agent .
  • Analgesic Efficacy : In vivo studies demonstrated that certain pyrazole derivatives provided significant pain relief comparable to traditional analgesics like celecoxib .
  • Antimicrobial Evaluation : Pyrazole compounds were tested against various bacterial strains, with several exhibiting effective antibacterial activity, suggesting their potential use in treating infections .

Pharmaceutical Development

This compound serves as a valuable scaffold for developing new pharmaceuticals targeting inflammation and pain management. Its ability to modulate enzyme activity makes it a candidate for further drug development.

Agricultural Chemistry

The compound is also being investigated for its application in agrochemicals, particularly as a component in pesticides that target specific pests without affecting beneficial organisms.

Q & A

Q. What are the common synthetic routes for 1-(3-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid?

Methodological Answer: A typical synthesis involves Suzuki-Miyaura cross-coupling reactions. For example, ethyl 4-bromo-1-(substituted)-3-phenyl-1H-pyrazole-5-carboxylate derivatives can react with aryl boronic acids using Pd(PPh₃)₄ as a catalyst in a degassed DMF/water mixture. The reaction is facilitated by K₃PO₄ as a base, followed by purification via column chromatography . Variations include substituting the bromo group with other halogens or modifying the benzyl moiety (e.g., 3-fluorobenzyl) to tailor the final product. Post-synthesis hydrolysis of the ester group (e.g., ethyl to carboxylic acid) is achieved using LiOH or NaOH in THF/water .

Q. How is the compound characterized after synthesis?

Methodological Answer: Characterization relies on spectroscopic and analytical techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions and purity. For example, aromatic protons in the 3-fluorobenzyl group appear as distinct multiplets in δ 7.2–7.4 ppm .
  • IR : Peaks near 1700 cm⁻¹ confirm the carboxylic acid (-COOH) group .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₂FNO₂: 234.0925) .
  • Melting Point : Consistency with literature values (e.g., 150–152°C for analogous pyrazole-carboxylic acids) ensures purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Key optimization strategies include:

  • Catalyst Screening : Pd(PPh₃)₄ is standard, but Pd(OAc)₂ with ligand systems (e.g., XPhos) may enhance coupling efficiency for sterically hindered substrates .
  • Solvent Selection : Polar aprotic solvents like DMF improve solubility, while adding water (DMF:H₂O = 4:1) facilitates boronic acid coupling .
  • Temperature Control : Heating at 80–100°C under inert atmosphere minimizes side reactions. Microwave-assisted synthesis can reduce reaction time .
  • Purification : Gradient elution in silica gel chromatography (hexane/EtOAc) resolves regioisomeric byproducts .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation : Compare NMR shifts with computationally predicted spectra (e.g., DFT calculations). For example, computational modeling of the pyrazole ring’s electron density can explain unexpected coupling patterns .
  • X-ray Crystallography : Resolve ambiguities in substituent positions (e.g., fluorobenzyl orientation) by obtaining single-crystal structures .
  • 2D NMR : Use HSQC and HMBC to assign quaternary carbons and confirm connectivity in complex spectra .

Q. How can the compound be modified to enhance its physicochemical or biological properties?

Methodological Answer:

  • Salt Formation : React the carboxylic acid with amines (e.g., piperidine) or inorganic bases (e.g., NaOH) to form salts. For example, sodium salts improve aqueous solubility for in vitro assays .
  • Ester Derivatives : Protect the -COOH group as an ethyl ester during synthesis to increase cell permeability, then hydrolyze post-assay .
  • Fluorine Substituent Tuning : Replace the 3-fluorobenzyl group with other fluorinated aryl moieties (e.g., 2,4-difluorobenzyl) to study SAR in target binding .

Q. How to design a study assessing the compound’s bioactivity against specific targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes/receptors where pyrazole-carboxylic acids show activity (e.g., cyclooxygenase-2, kinases) .
  • Assay Design :
    • In vitro: Use fluorescence polarization for binding affinity (IC₅₀) or enzymatic inhibition assays (e.g., NADH-coupled methods) .
    • Cellular Models: Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with non-fluorinated analogs to isolate fluorine effects .
  • Data Interpretation : Apply Hill plots for cooperative binding analysis and molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. How to address discrepancies in biological activity data between similar analogs?

Methodological Answer:

  • Structural Rigidity : Compare conformational flexibility via DFT calculations; rigid analogs (e.g., fused triazolo-thiadiazine derivatives) may exhibit higher specificity .
  • Metabolic Stability : Use liver microsome assays to identify rapid degradation of methyl/fluorine groups, which may explain reduced in vivo efficacy .
  • Counterion Effects : Test hydrochloride vs. sodium salts to rule out solubility-driven activity differences .

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